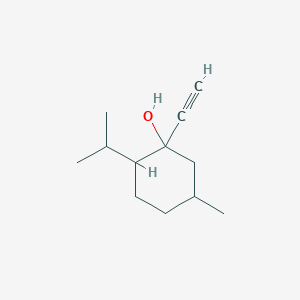
1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYNYL-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXAN-1-OL is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol It is known for its unique structure, which includes an ethynyl group, a methyl group, and an isopropyl group attached to a cyclohexanol ring
Méthodes De Préparation
The synthesis of 1-ETHYNYL-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXAN-1-OL typically involves several steps, including the formation of the cyclohexanol ring and the introduction of the ethynyl, methyl, and isopropyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohexanol ring through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the methyl and isopropyl groups via alkylation reactions.
Ethynylation Reactions: Addition of the ethynyl group through ethynylation reactions using reagents such as acetylene.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-ETHYNYL-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
These reactions often require specific conditions, such as controlled temperatures, pressures, and the presence of catalysts, to proceed efficiently.
Applications De Recherche Scientifique
1-ETHYNYL-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXAN-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-ETHYNYL-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXAN-1-OL involves its interaction with specific molecular targets and pathways. For example, its ethynyl group may participate in reactions with enzymes or receptors, leading to changes in biological activity. The compound’s structure allows it to interact with various molecular targets, potentially modulating their function and leading to desired effects .
Comparaison Avec Des Composés Similaires
1-ETHYNYL-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXAN-1-OL can be compared with similar compounds such as:
5-Methyl-2-(propan-2-yl)cyclohexan-1-amine: Similar structure but with an amine group instead of an alcohol group.
(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol: Similar structure but with different stereochemistry.
Propriétés
Numéro CAS |
18083-99-3 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-ethynyl-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-12(13)8-10(4)6-7-11(12)9(2)3/h1,9-11,13H,6-8H2,2-4H3 |
Clé InChI |
WANXDIZVZOUHPY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)(C#C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
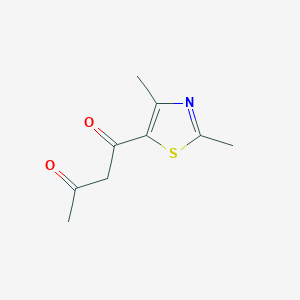
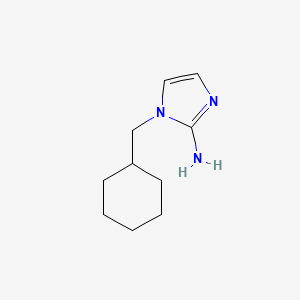
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
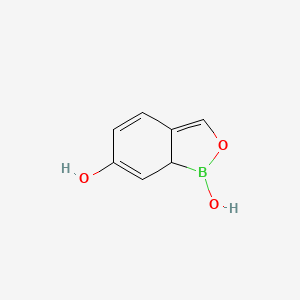
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)


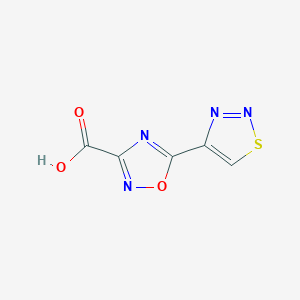
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)

